3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea
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Overview
Description
3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea is a compound that belongs to the class of ureas It features a tert-butyl group, a pyridin-2-yl group, and a pyrrolidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylamine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate
- 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiourea
- 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)guanidine
Uniqueness
3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the pyridin-2-yl and pyrrolidin-3-yl groups provide opportunities for diverse interactions with molecular targets.
Properties
IUPAC Name |
1-tert-butyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)17-13(19)16-11-7-9-18(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCKKKGMIOVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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